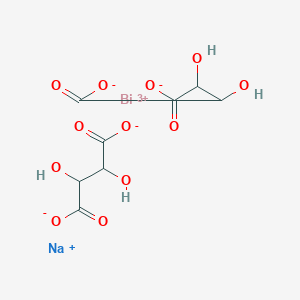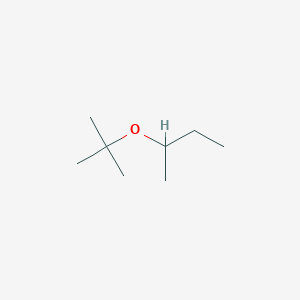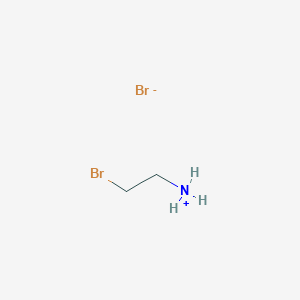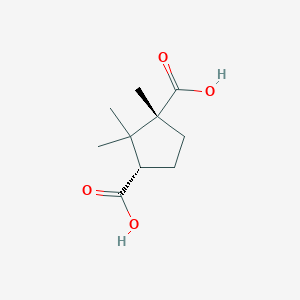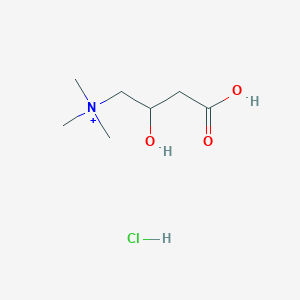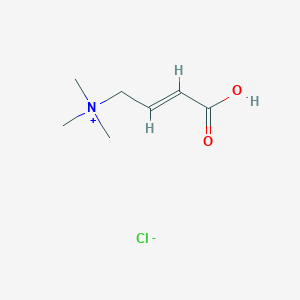
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Vue d'ensemble
Description
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a natural product found in Streptomyces aureus . It has a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol .
Synthesis Analysis
The preparation of pure (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile from the racemic form of this 2-hydroxyacetonitrile has been described . The resolution process is based on differences in physical properties of two diastereoisomeric ethers .Molecular Structure Analysis
The IUPAC name of the compound is 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI code is 1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H . The Canonical SMILES is C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O .Chemical Reactions Analysis
3-Phenoxyphenylacetonitrile is a useful compound in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere, under -20°C . The physical form can be liquid, solid, or semi-solid .Applications De Recherche Scientifique
Asymmetric Synthesis of Pyrethroid Insecticides
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: derivatives are crucial in the synthesis of pyrethroid insecticides. The asymmetric addition of cyanide to 3-phenoxybenzaldehyde, catalyzed by metal (salen) complexes, allows for the production of these derivatives. This method offers a greener approach to insecticide production, as it enables the selective synthesis of the more active enantiomer, reducing waste and environmental impact .
Pesticide Biodegradation
Microorganisms play a significant role in the biodegradation of pesticides, including compounds like 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile . Understanding the metabolic pathways and enzymes involved in this process is essential for developing effective bioremediation strategies. This research is particularly important for mitigating the environmental and health impacts of pesticide residues .
Environmental Remediation
Marine-derived fungi have shown potential in the biodegradation of pyrethroid pesticides, such as esfenvalerate. The biodegradation pathway includes 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile as an intermediate. Studies in this field can lead to novel bioremediation techniques for dealing with contaminated marine environments .
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885773 | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
CAS RN |
39515-47-4, 61826-76-4, 52315-06-7 | |
| Record name | α-Cyano-3-phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenoxybenzaldehyde cyanohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-phenoxyphenyl)glycolonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chirality of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile in insecticide development?
A1: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile exists as two enantiomers due to its chiral center. Notably, the (S)-enantiomer of this compound plays a crucial role as the alcohol moiety in several highly potent pyrethroid insecticides [, ]. This highlights the importance of stereoselective synthesis methods in optimizing insecticidal activity.
Q2: How can racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile be separated into its individual enantiomers?
A2: A novel resolution method utilizes chiral hemiacetal compounds to separate racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile into its enantiomers []. This method exploits the differences in physical properties between diastereoisomeric ethers formed by reacting the racemic alcohol with a chiral hemiacetal resolving agent. This approach offers a practical route to obtain the (S)-enantiomer, which is crucial for synthesizing active pyrethroids.
Q3: What are the recent advances in the catalytic asymmetric synthesis of (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile?
A3: Researchers have explored various catalytic approaches for the asymmetric synthesis of (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. One study investigated the use of (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione derivatives as catalysts for the asymmetric hydrocyanation of 3-phenoxybenzaldehyde []. This method showed promise, achieving moderate enantioselectivities. Another study explored poly(quinidine-co-acrylonitrile)s as catalysts for the same reaction, also yielding the desired (S)-enantiomer with moderate optical purity []. These findings contribute to developing efficient and enantioselective routes to this important chiral building block for pyrethroid insecticides.
Q4: What are the environmental concerns regarding pyrethroid insecticides containing 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile?
A4: While the provided research focuses on the synthesis and characterization of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile and its use in pyrethroid insecticides, it lacks information on the specific environmental impact of these compounds. Further research is crucial to assess their potential for bioaccumulation, toxicity to non-target organisms, and persistence in the environment. Examining the biodegradation potential of pyrethroids by microorganisms like marine-derived fungi is an important aspect of understanding their environmental fate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
